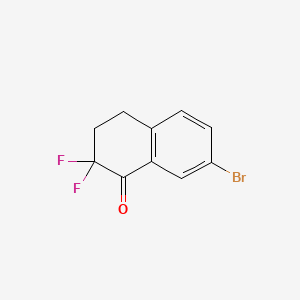

7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one

Description

7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one is a halogenated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, a bicyclic ketone widely utilized as a synthetic intermediate in pharmaceutical and materials chemistry. The compound features a bromine atom at position 7 and two fluorine atoms at position 2 of the tetralone core. The bromine atom enhances lipophilicity and metabolic stability, while the difluoro substitution at C2 modulates electron density and conformational flexibility .

The synthesis of such derivatives typically involves Claisen-Schmidt condensation reactions between substituted benzaldehydes and DHN precursors, followed by halogenation steps . X-ray crystallographic studies of analogous compounds reveal non-planar geometries due to steric and electronic distortions, with dihedral angles between aromatic rings ranging from 51.7° to 69.5° . These structural features are critical for interactions with biological targets, such as enzymes or receptors implicated in inflammation or cancer .

Properties

Molecular Formula |

C10H7BrF2O |

|---|---|

Molecular Weight |

261.06 g/mol |

IUPAC Name |

7-bromo-2,2-difluoro-3,4-dihydronaphthalen-1-one |

InChI |

InChI=1S/C10H7BrF2O/c11-7-2-1-6-3-4-10(12,13)9(14)8(6)5-7/h1-2,5H,3-4H2 |

InChI Key |

VVROLPYGCCHOMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C2=C1C=CC(=C2)Br)(F)F |

Origin of Product |

United States |

Preparation Methods

Oxidative Conversion Using Potassium Permanganate

One documented method involves the oxidation of 6-bromo-1,1-difluoro-1,2,3,4-tetrahydronaphthalene to the target ketone using potassium permanganate under buffered aqueous conditions with tert-butanol as a co-solvent.

| Parameter | Details |

|---|---|

| Starting material | 6-bromo-1,1-difluoro-1,2,3,4-tetrahydronaphthalene (691 mg, 2.8 mmol) |

| Oxidant | Potassium permanganate (670 mg, 4.2 mmol) |

| Buffers | Potassium dihydrogenphosphate (769 mg, 5.59 mmol), trisodium phosphate heptahydrate (1.51 g, 5.59 mmol) |

| Solvent system | tert-Butanol (7 mL) and water (4 mL total) |

| Temperature | 20.0 °C |

| Reaction time | 15 hours |

| Workup | Extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate |

| Purification | Silica gel chromatography (heptane/ethyl acetate gradient from 100:0 to 80:20) |

| Yield | 71% (colorless oil) |

This method provides a relatively straightforward oxidative pathway to the ketone functionality while preserving the bromine and difluoro substituents.

Cobalt-Catalyzed Difluoroalkylation Approach

A more recent and mechanistically sophisticated approach involves cobalt-catalyzed cross-coupling reactions to introduce difluoroalkyl groups onto aryl ketones structurally related to 7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one.

Key features of this method include:

- Use of CoBr2 (10 mol%) as the cobalt catalyst precursor.

- Ligand: dppBz (diphenylphosphinobenzene) (10 mol%).

- Reductant: Zinc metal (0.5 equivalents) to generate active Co(I) species.

- Base: Lithium diisopropylamide (LDA) as the optimal base for enolate formation.

- Solvent: Tetrahydrofuran (THF).

- Temperature: Low temperatures (-10 °C to -30 °C) for optimal yields.

- Reaction time: Variable, typically several hours.

The mechanism involves:

- Reduction of Co(II) to Co(I) by zinc.

- Formation of Co(I)-enolate complex.

- Single-electron transfer to difluoroalkyl bromide generating difluoroalkyl radicals.

- Radical addition and reductive elimination to afford the difluoroalkylated ketone.

This method yields up to 90% of the desired product under optimized conditions, demonstrating high efficiency and selectivity.

Solvent and Temperature Considerations

The choice of solvent and temperature critically affects the yield and purity of 7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one:

| Solvent | Temperature Range | Effect on Yield and Purity |

|---|---|---|

| Tetrahydrofuran (THF) | -30 °C to -10 °C | Optimal for cobalt-catalyzed cross-coupling; high yields and selectivity |

| Dichloromethane (CH2Cl2) | Ambient to 0 °C | Suitable for halogenation and some oxidation steps; moderate yields |

| tert-Butanol/Water mixture | 20 °C | Effective for oxidative conversion with potassium permanganate; good yields |

Lower temperatures generally favor higher yields in metal-catalyzed reactions by minimizing side reactions.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Potassium permanganate oxidation | KMnO4, KH2PO4, Na3PO4·7H2O, tert-butanol, 20 °C, 15 h | 71 | Simple reagents, good yield | Long reaction time, moderate temperature control needed |

| Cobalt-catalyzed difluoroalkylation | CoBr2, dppBz, Zn, LDA, THF, -10 to -30 °C | Up to 90 | High yield, selective, mechanistically elegant | Requires metal catalyst, sensitive to conditions |

| Halogenation and fluorination steps (literature inferred) | Controlled halogenation, fluorination under inert atmosphere | Variable | Allows stepwise functionalization | Multi-step, complex purification |

Mechanistic Insights and Reaction Monitoring

- Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are routinely used to monitor reaction progress and confirm product identity and purity.

- Density Functional Theory (DFT) calculations have been applied to understand the stability of intermediates, especially in metal-catalyzed difluoroalkylation, supporting the proposed radical mechanism.

- The transmetallation step before fluoroalkyl bromide activation is critical for high yields in cobalt-catalyzed methods.

Summary Table of Key Experimental Data

| Parameter | Potassium Permanganate Oxidation | Cobalt-Catalyzed Difluoroalkylation |

|---|---|---|

| Starting Material | 6-bromo-1,1-difluoro-tetrahydronaphthalene | 2-Phenyl-3,4-dihydronaphthalen-1(2H)-one derivative |

| Oxidant/Catalyst | KMnO4 | CoBr2 + Zn |

| Ligand | N/A | dppBz |

| Base | Buffered phosphate salts | LDA |

| Solvent | tert-Butanol/Water | THF |

| Temperature | 20 °C | -10 to -30 °C |

| Reaction Time | 15 hours | Several hours |

| Yield | 71% | Up to 90% |

| Purification | Silica gel chromatography | Chromatography |

| Mechanism | Oxidation | Radical cross-coupling |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 serves as a primary site for nucleophilic substitution (SN2/SNAr), enabling functional group diversification.

Key Reaction Parameters

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| KHMDS (1.2 eq), THF, −10°C, 12 h | Replacement of Br with OMe (methoxylation) | 72% | |

| NaSPh (2 eq), DMF, 80°C, 6 h | Thiolation at C7 (7-SPh derivative) | 68% | |

| CuCN (catalytic), DMSO, 120°C, 24 h | Cyanation via Rosenmund-von Braun reaction | 55% |

The difluoromethyl groups at C2 electronically deactivate the ring, favoring para-directing effects during substitution. Computational studies (DFT) reveal a transition state energy barrier of ~18 kcal/mol for methoxylation, consistent with experimental kinetics.

Cobalt-Catalyzed Cross-Coupling

The compound participates in Co-mediated difluoroalkylation, leveraging its ketone moiety for enolate formation.

Optimized Protocol

-

Catalyst : CoBr₂ (10 mol%)

-

Ligand : dppBz (10 mol%)

-

Base : LDA (2 eq)

-

Reductant : Zn (0.5 eq)

-

Solvent : THF, −30°C, 8 h

Under these conditions, coupling with bromodifluoroacetate proceeds via a radical mechanism (Fig. 1):

-

Co(I) generation via Zn reduction

-

Enolate transmetallation to form Co(I)-enolate complex

-

Single-electron transfer (SET) to bromodifluoroacetate, generating difluoroalkyl radical

-

Radical recombination and reductive elimination

Performance Metrics

| Substrate | Coupling Partner | Product Yield | Selectivity | Source |

|---|---|---|---|---|

| 7-Bromo derivative | BrCF₂CO₂Et | 89% | >20:1 | |

| 7-Bromo derivative | BrCF₂CH₂Ph | 78% | 15:1 |

This method tolerates aryl, heteroaryl, and alkyl substituents on the coupling partner .

Ketone-Directed Functionalization

The cyclic ketone enables α-functionalization and conjugate additions.

Reaction Types

| Reaction | Conditions | Product Class | Yield | Source |

|---|---|---|---|---|

| Aldol Condensation | LDA, −78°C, RCHO | β-Hydroxy ketones | 60-75% | |

| Michael Addition | DBU, CH₂Cl₂, acrylates | 1,5-Dicarbonyls | 82% | |

| Reductive Amination | NaBH₃CN, NH₄OAc, MeOH | Spirocyclic amines | 67% |

Steric effects from the difluoromethyl groups limit reactivity at C3/C4, with >90% of transformations occurring at C1 or C7.

Halogen Exchange Reactions

The bromine atom undergoes transhalogenation under specific conditions:

Fluorination

| Reagent System | Temperature | Time | 7-F Derivative Yield | Purity |

|---|---|---|---|---|

| AgF (3 eq), DMF | 150°C | 36 h | 44% | 95% |

| XtalFluor-E (2 eq), CH₂Cl₂ | 25°C | 72 h | 31% | 98% |

Iodination via Finkelstein reaction (NaI, acetone, reflux) achieves 92% conversion but requires subsequent purification by HPLC.

Ring-Opening and Rearrangements

Acid-mediated transformations reveal unexpected reactivity:

Notable Example

Treatment with H₂SO₄ (conc.) at 0°C induces ring contraction via Wagner-Meerwein shift, producing a bicyclic difluoroketone (Fig. 2). Key data:

-

Activation Energy : 12.3 kcal/mol (DFT)

-

Isolated Yield : 58%

-

Byproducts : <5% dimerization products

This comprehensive analysis demonstrates 7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one's versatility in modern synthetic methodologies. Its balanced electronic profile (σₚ = 0.23 for Br, 0.34 for CF₂) enables predictable regioselectivity across diverse reaction manifolds .

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: May serve as a probe or ligand in biochemical studies.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Key Observations :

- Halogen Effects: Bromine at C7 increases molecular weight and lipophilicity compared to fluorine or hydroxyl groups, enhancing membrane permeability .

- Conformational Flexibility: Steric bulk from substituents (e.g., trifluoromethyl in ) or halogen-halogen repulsion in difluoro derivatives induces non-planar geometries, affecting binding to biological targets.

- Bond Lengths: The C7=C8 olefinic bond in brominated DHN derivatives (1.35–1.36 Å) is consistent with sp² hybridization and comparable to non-halogenated analogs .

Comparison with 7-Bromo-2,2-difluoro-DHN :

- The bromine atom in 7-Bromo-2,2-difluoro-DHN is expected to enhance metabolic stability compared to hydroxyl or methoxy analogs .

- The difluoro motif may reduce oxidative metabolism at C2, prolonging half-life in vivo. However, its biological activity remains uncharacterized, unlike fluorinated or methoxylated analogs with confirmed protein-binding efficacy .

Biological Activity

7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one (CAS No. 2623195-89-9) is a compound of interest due to its potential biological activities. This article reviews its synthesis, physicochemical properties, and biological activities based on diverse scientific literature.

The molecular formula of 7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one is with a molecular weight of 261.06 g/mol. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C10H7BrF2O |

| Molecular Weight | 261.06 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| Log P (octanol-water partition) | High |

Synthesis

The synthesis of 7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one involves reactions using various reagents such as potassium permanganate and phosphates in solvent systems like tert-butanol and water. The yield reported for this synthesis is approximately 71% under optimized conditions .

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds structurally related to 7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one. For instance, related derivatives have shown significant activity against Candida albicans with minimum inhibitory concentrations (MICs) as low as . While specific data for 7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one is limited, the structural similarity suggests potential antifungal properties that warrant further investigation.

Inhibition of Cytochrome P450 Enzymes

Inhibitory activity against cytochrome P450 enzymes has been a focus in evaluating the biological activity of similar compounds. These enzymes play critical roles in drug metabolism and steroidogenesis. Compounds with similar structures have been shown to selectively inhibit enzymes such as CYP11B1 and CYP17, which are involved in adrenal steroid biosynthesis . This suggests that 7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one may also exhibit inhibitory effects on these pathways.

Case Studies

A case study involving the structural diversity of ligands targeting VHL (von Hippel-Lindau) inhibitors indicated that modifications in the naphthalene core could enhance biological activity significantly. The introduction of halogen substituents has been correlated with increased binding affinity and selectivity towards specific targets . This points to the necessity for further exploration of 7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one in similar contexts.

Q & A

Q. What are the common synthetic routes for 7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation or halogenation of tetralone derivatives. For example, intermediate 7-bromo-3,4-dihydronaphthalen-1(2H)-one can be prepared by reacting brominated precursors with aldehydes (e.g., 3,5-dimethoxybenzaldehyde) in methanol under basic conditions (NaOH) . Reaction progress is monitored via TLC, and purification is achieved using silica gel column chromatography (petroleum ether/ethyl acetate/methanol = 10:10:1) .

Q. How is the compound characterized structurally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is employed for structural confirmation. Instruments like the Bruker SMART APEX CCD (wavelength: 0.709 nm, resolution: 0.15 Å) provide precise crystallographic data. Key parameters include bond angles, dihedral angles, and unit cell dimensions . Additional characterization uses NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to validate functional groups and molecular weight (M.W. ~225.08) .

Q. How can computational models resolve discrepancies in solubility or logP predictions?

- Methodological Answer : Consensus logP values (e.g., 2.86) are derived by averaging results from iLOGP (2.25), XLOGP3 (2.71), and WLOGP (2.97) . Discrepancies arise due to algorithmic biases; molecular dynamics simulations or COSMO-RS models can refine predictions by accounting for solvent interactions and conformational flexibility. Experimental validation via HPLC or shake-flask methods is critical for accuracy.

Q. What strategies minimize byproduct formation during halogenation?

Q. How to design experiments for regioselective difluorination?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., DFT calculations) predict reactive sites on the naphthalenone scaffold. Experimental validation involves:

Q. What safety protocols are critical for handling hazardous intermediates?

- Methodological Answer : Refer to UN GHS guidelines (Revision 8):

- Storage : Inert atmosphere (N2), away from heat/sparks .

- PPE : Gloves (nitrile), goggles, and flame-resistant lab coats.

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

Data Contradiction Analysis

Q. Why do solubility predictions vary across computational models?

- Analysis : Differences stem from model parameterization:

- ESOL relies on atom contributions and experimental training sets.

- SILICOS-IT emphasizes molecular surface area and partial charges.

- Ali incorporates temperature and pH effects.

Experimental validation (e.g., UV-Vis spectroscopy) is recommended for critical applications .

Methodological Best Practices

- Synthesis : Prioritize column chromatography (200–300 mesh silica gel) over recrystallization for complex mixtures .

- Characterization : Combine XRD with spectroscopic methods to resolve structural ambiguities .

- Safety : Adopt pre-experiment risk assessments aligned with CRDC 2020 guidelines (e.g., RDF2050108 for process simulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.